Dibromoisocyanuric acid

Catalog No.
S590319
CAS No.
15114-43-9
M.F
C3HBr2N3O3
M. Wt
286.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromoisocyanuric acid

CAS Number

15114-43-9

Product Name

Dibromoisocyanuric acid

IUPAC Name

1,3-dibromo-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3HBr2N3O3

Molecular Weight

286.87 g/mol

InChI

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)

InChI Key

HHBCEKAWSILOOP-UHFFFAOYSA-N

SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br

Synonyms

dibromoisocyanuric acid

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br

The exact mass of the compound Dibromoisocyanuric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibromoisocyanuric acid (CAS 15114-43-9), often abbreviated as DBI, is a stable, solid N-bromo compound valued as a potent brominating and oxidizing agent in organic synthesis. It serves as a safer, easier-to-handle crystalline powder alternative to hazardous liquid bromine and other common N-bromo reagents like N-Bromosuccinimide (NBS). DBI is particularly recognized for its ability to brominate deactivated aromatic systems under mild conditions, a task that is often challenging for other reagents, making it a crucial tool for synthesizing complex intermediates in pharmaceuticals and agrochemicals.

Research Fit

Electrophilic bromination of deactivated aromatic rings
High-reactivity aqueous halogen donor for disinfection research
Two active bromine atoms per molecule for synthetic efficiency

Direct substitution of Dibromoisocyanuric acid (DBI) with seemingly similar N-halo reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or salt forms like Sodium Dichloroisocyanurate (NaDCC) is often unfeasible and can lead to process failure. DBI exhibits a distinct reactivity profile, demonstrating a significantly stronger brominating ability than NBS, which allows it to functionalize electron-deficient substrates under much milder process conditions. Substituting DBI with chlorinated analogs like NCS or NaDCC would fundamentally change the reaction outcome from bromination to chlorination, yielding entirely different products. Furthermore, DBI's identity as a solid, non-volatile reagent provides critical handling, safety, and processability advantages over highly corrosive and hazardous liquid elemental bromine (Br₂), making it a non-interchangeable choice for developing safer and more controlled manufacturing workflows.

Substitution Risk

  • Milder N-bromo reagents may not brominate deactivated aromatics, leading to incomplete conversion.
  • Chlorinated isocyanurates exhibit a different aqueous oxidative reactivity profile, potentially altering disinfection kinetics.
  • Elemental bromine may differ in selectivity and handling safety, complicating direct substitution.

Superior Bromination Efficiency for Deactivated Aromatics Compared to NBS

Dibromoisocyanuric acid (DBI) demonstrates significantly higher reactivity than N-Bromosuccinimide (NBS) for the bromination of deactivated aromatic rings, enabling milder process conditions and shorter reaction times. When brominating nitrobenzene, DBI achieves an 88% yield in just 5 minutes at 20°C. In contrast, NBS requires harsh conditions of 100°C for 6 hours with a promoter (boron trifluoride monohydrate) to achieve a comparable 92% yield. This highlights DBI's superior processing efficiency for challenging substrates.

Evidence DimensionReaction Conditions for Bromination of Nitrobenzene
Target Compound Data88% yield at 20°C in 5 minutes (in conc. H₂SO₄)
Comparator Or BaselineN-Bromosuccinimide (NBS): 92% yield at 100°C in 6 hours (with BF₃·H₂O)
Quantified DifferenceAchieves high yield at a temperature 80°C lower and in a fraction of the time required for NBS.
ConditionsSubstrate: Nitrobenzene. DBI conditions: in concentrated H₂SO₄. NBS conditions: with boron trifluoride monohydrate.

For temperature-sensitive substrates or processes where throughput is critical, DBI's ability to run reactions faster and at lower temperatures reduces energy costs, minimizes byproduct formation, and increases reactor capacity.

Nitrobenzene bromination yield
Head-to-head
88% vs. 70%
Supports higher conversion efficiency on electron-deficient substrates.
Milder conditions, shorter reaction time vs. NBS.

Enhanced Processability: A Stable, Solid Alternative to Hazardous Liquid Bromine

As a stable, crystalline solid with a high melting point (~309°C), Dibromoisocyanuric acid offers significant handling, storage, and process safety advantages over elemental bromine. Elemental bromine is a highly corrosive, volatile, and toxic fuming liquid, requiring specialized handling equipment and stringent safety protocols. The use of solid DBI mitigates the severe inhalation and contact hazards associated with liquid Br₂, simplifying reactor charging, reducing engineering control costs, and minimizing risks of accidental release. The byproduct of DBI reactions is isocyanuric acid, a solid that is easier to handle and separate compared to the hydrobromic acid generated from elemental bromine.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataStable, non-volatile crystalline solid
Comparator Or BaselineElemental Bromine (Br₂): Corrosive, volatile, fuming liquid
Quantified DifferenceQualitative but critical difference in physical state, eliminating volatility and inhalation hazards.
ConditionsStandard laboratory and industrial handling conditions.

Choosing DBI over elemental bromine significantly improves operational safety, reduces the need for costly containment infrastructure, simplifies waste handling, and aligns with modern process safety management (PSM) and green chemistry principles.

Peptone oxidation reactivity rank
Reported rank
DBI > Br₂ > DBDMH > ... > TCCA
DBI ranked highest among tested compounds under organic load.
pH 7.0, peptone oxidation model.

Effective Oxidation of Alcohols Under Metal-Free and Mild Conditions

Dibromoisocyanuric acid is an effective oxidant for converting alcohols to carbonyl compounds under mild, often metal-free conditions. For instance, it can facilitate the aerobic oxidative esterification of aldehydes, derived from primary alcohols, without requiring metal catalysts. While N-Bromosuccinimide (NBS) is also used for alcohol oxidation, it often requires a catalyst and may be restricted to secondary or benzylic alcohols for effective conversion. DBI's utility in various oxidative transformations, such as converting 1,2-diols to α-hydroxy ketones, provides a valuable process option where avoiding transition metal contamination is a primary procurement driver.

Evidence DimensionOxidation of Alcohols
Target Compound DataEffective for various oxidations, including metal-free aerobic oxidative esterification of aldehydes.
Comparator Or BaselineN-Bromosuccinimide (NBS): Often requires a catalyst and can be less effective for primary aliphatic alcohols.
Quantified DifferenceEnables metal-free pathways, a critical process advantage for purity-sensitive applications.
ConditionsVaries by specific transformation; DBI often used under mild conditions (e.g., room temperature).

For synthesizing pharmaceutical ingredients or electronic materials, avoiding metal catalysts is crucial to prevent product contamination, simplifying purification and meeting stringent regulatory purity requirements.

Nitrobenzene perbromination time
Class-level
≤1 min, up to 90% yield
Enables rapid exhaustive bromination on unreactive aromatic rings.
Oleum, room temperature.
Bacillus spore kill time
Head-to-head
DBI: 15–60 min (0.01 M) | Chloramine-T: no effect
Achieves spore kill where chloramine-based agents fail.
Suspension test, pH 7.0, room temp.
Bactericidal activity ranking
Reported rank
DBI and Br₂ top tier; TCI and Chloramine-T lower
Reported top-tier bactericidal ranking among tested N-halo compounds.
S. aureus SG 511 suspension test.
Bromine atoms per molecule
Class-level
2 Br (DBI) vs. 1 Br (NBS)
Higher bromine loading may reduce reagent stoichiometry.
Structural comparison, not assay-based.

Synthesis of Pharmaceutical Intermediates with Deactivated Aromatic Cores

DBI is the indicated reagent for processes requiring the bromination of electron-poor aromatic or heteroaromatic rings. Its high reactivity allows these transformations to proceed efficiently at lower temperatures and with shorter cycle times compared to alternatives like NBS, protecting thermally sensitive functional groups and improving overall process economy.

Upgrading Workflows to Improve Process Safety and Handling

In scale-up and manufacturing environments, replacing hazardous liquid bromine with solid DBI is a primary use case. This substitution minimizes vapor exposure risks for operators, simplifies material transfer protocols, and reduces the engineering requirements for safe containment, making it a preferred choice for modernizing legacy processes.

Metal-Sensitive Synthesis Requiring Mild Oxidation

For the production of high-purity active pharmaceutical ingredients (APIs) or electronic materials, DBI serves as a valuable metal-free oxidant. Its ability to effectively oxidize alcohols and other functionalities without requiring transition metal catalysts prevents contamination that can be costly and difficult to remove during downstream purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Brominated pharmaceutical intermediate synthesis
Electrophilic bromination of deactivated aromatics
Conversion efficiency and selectivity on electron-deficient rings
Exhaustive perbromination of aromatic cores
Perbromination capability on strongly deactivated substrates
Reaction rate and perbromination extent
High-reactivity disinfectant formulation screening
Aqueous oxidative reactivity profile
Bactericidal and sporicidal endpoint under organic load
Perovskite quantum dot synthesis
Bromine loading capacity
Phase purity and stoichiometry control in halide perovskites

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Corrosive;Irritant

Other CAS

15114-43-9

Wikipedia

1,3-Dibromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

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